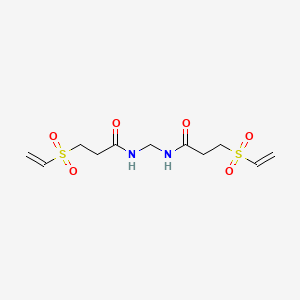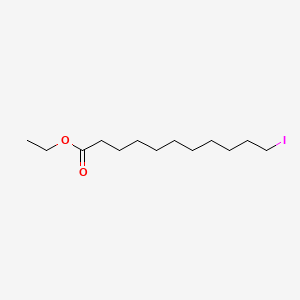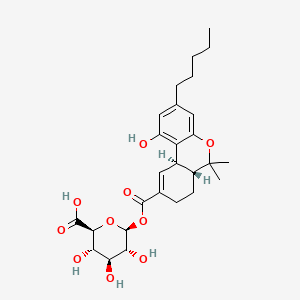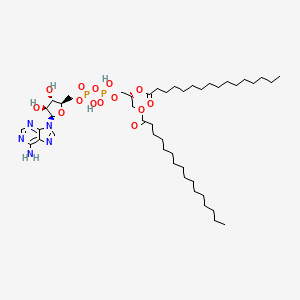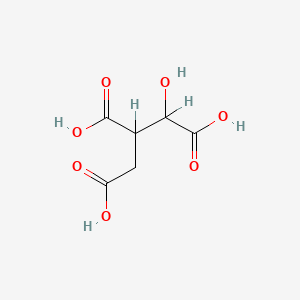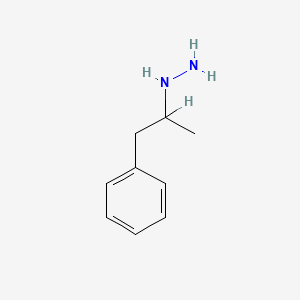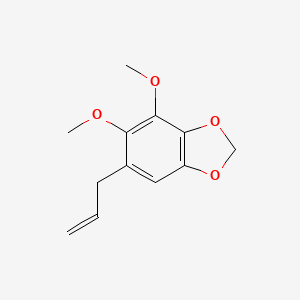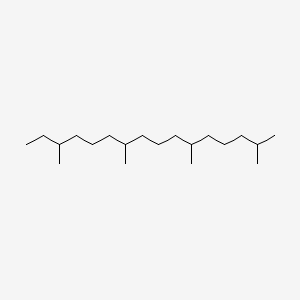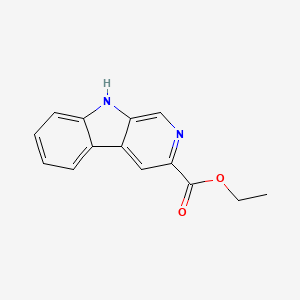
乙基 β-咔啉-3-羧酸酯
描述
Ethyl beta-carboline-3-carboxylate (EBC3C) is a synthetic compound that has been studied for its potential application in various scientific fields. It is a derivative of the beta-carboline family of compounds, which are natural products found in plants and animals. EBC3C has been studied for its potential use as a drug, for its antioxidant properties, and for its ability to modulate the activity of enzymes.
科学研究应用
Application in Cancer Research
Specific Scientific Field
Cancer Research, specifically Cervical Cancer .
Summary of the Application
β-CCE, an effective ingredient of Picrasma quassioides, has been studied for its effects on SiHa cells, a type of cervical cancer cell .
Methods of Application or Experimental Procedures
The effect of β-CCE on SiHa cells was explored using various assays such as MTT assay, western blot, flow cytometry, LDH release, T-AOC, SOD, and MDA assays .
Results or Outcomes
β-CCE was found to induce cell apoptosis in a time- and concentration-dependent manner. It significantly increased the levels of cytoplasmic and mitochondrial reactive oxygen species (ROS), which disturb the oxidation homeostasis by regulating the total antioxidant capacity (T-AOC), superoxide dismutase (SOD) activity, and malondialdehyde (MDA) production .
Application in Liver Cancer Research
Specific Scientific Field
Summary of the Application
The effect of β-CCE on the apoptosis of hepatomas was studied, with a focus on the role of Peroxiredoxin 5 (PRDX5) .
Methods of Application or Experimental Procedures
The study involved the examination of the effect of PRDX5 on β-CCE-induced apoptosis of hepatomas .
Results or Outcomes
High expression level of PRDX5 was deeply related with the postoperative survival of patients with liver cancer, indicating that PRDX5 may be a biomarker of liver cancer processing .
Application in Neuropharmacology
Specific Scientific Field
Summary of the Application
β-CCE has been studied for its effects on the central nervous system, specifically its ability to lower seizure threshold and antagonize flurazepam-induced sedation in rats .
Methods of Application or Experimental Procedures
The effect of β-CCE on the central nervous system was explored using various assays and behavioral tests in rats .
Results or Outcomes
β-CCE was found to lower the seizure threshold and antagonize the sedative effects of flurazepam, a benzodiazepine drug .
Application in Traditional Medicine
Specific Scientific Field
Summary of the Application
β-CCE, a β-carboline alkaloid extracted from Picrasma quassioides, has been used in traditional medicine for its various therapeutic effects .
Methods of Application or Experimental Procedures
The therapeutic effects of β-CCE have been explored through its use in traditional medicine practices .
Results or Outcomes
Studies have shown that β-CCE has many therapeutic effects; for instance, it is used to treat pulmonary fibrosis, depression, bacterial infections, inflammatory diseases, and cancer .
Application in Anxiety and Physiology Research
Specific Scientific Field
Anxiety and Physiology Research .
Summary of the Application
β-CCE, a β-carboline alkaloid extracted from Picrasma quassioides, can regulate neurotransmitter secretion through receptors, thus affecting anxiety and physiology .
Methods of Application or Experimental Procedures
The effects of β-CCE on anxiety and physiology are explored through its interaction with neurotransmitter receptors .
Results or Outcomes
β-CCE has been found to antagonize the pharmacological effects of benzodiazepines, a class of drugs primarily used for treating anxiety .
Application in Seizure Threshold Research
Summary of the Application
β-CCE has been studied for its ability to lower seizure threshold in rats .
Methods of Application or Experimental Procedures
The effect of β-CCE on seizure threshold was explored using various assays and behavioral tests in rats .
Results or Outcomes
属性
IUPAC Name |
ethyl 9H-pyrido[3,4-b]indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-2-18-14(17)12-7-10-9-5-3-4-6-11(9)16-13(10)8-15-12/h3-8,16H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVRZNUMIKACTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70225208 | |
| Record name | Ethyl beta-carboline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70225208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855959 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl beta-carboline-3-carboxylate | |
CAS RN |
74214-62-3 | |
| Record name | Ethyl β-carboline-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74214-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl beta-carboline-3-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074214623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl beta-carboline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70225208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl β-carboline-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL .BETA.-CARBOLINE-3-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYW8K5N21Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



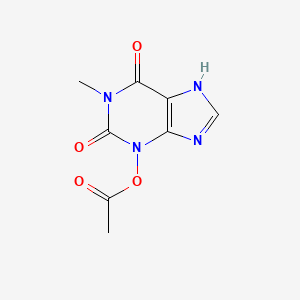

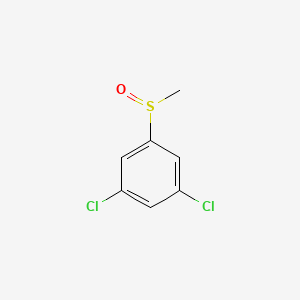
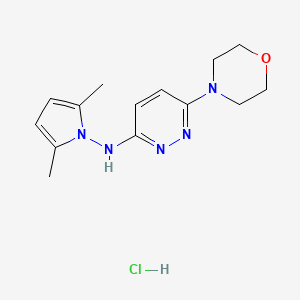
![2,3-Bis[(3,7,11,15-tetramethylhexadecanoyl)oxy]propyl 2-(trimethylammonio)ethyl phosphate](/img/structure/B1196403.png)
